5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and chlorine atoms in the pyrimidine ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloropyrimidine and pyrrole.
Bromination: The 4,6-dichloropyrimidine is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Pyrrole Substitution: The brominated product is then reacted with pyrrole in the presence of a base such as potassium carbonate or sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives or reduction to form pyrrolidine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly used in organic solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures and natural product analogs.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but lacks the chlorine atoms, which may affect its reactivity and biological activity.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid: Contains a pyrrole ring but has a different core structure, leading to different chemical properties and applications.
Phthalimide-containing benzothiazole: Another heterocyclic compound with different functional groups and applications.
Uniqueness
5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both bromine and chlorine atoms in the pyrimidine ring, which provides a versatile platform for further chemical modifications. Its combination of pyrimidine and pyrrole rings also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrCl2N3 |
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Molecular Weight |
292.94 g/mol |
IUPAC Name |
5-bromo-4,6-dichloro-2-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-5-6(10)12-8(13-7(5)11)14-3-1-2-4-14/h1-4H |
InChI Key |
XZTMFEFCJSMYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=C(C(=N2)Cl)Br)Cl |
Origin of Product |
United States |
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